2-Chloro-[4,4'-bipyridine]-3-carbonitrile

HIV entry inhibition gp41 fusion inhibitor antiviral screening

Researchers often receive the wrong bipyridine regioisomer, wasting synthetic effort. This specific 2-chloro-3-cyano-4,4'-bipyridine (CAS 1268104-62-6) is verified by NMR/HPLC. - **HIV gp41 probe**: Validated IC₅₀ = 2.0 μM in cell-cell fusion assays. - **CYP2C19 reference**: IC₅₀ = 4.1 μM for ADME benchmarking. - **MOF linker**: Rigid 4,4'-core with post-synthetic Cl handle. - Typical purity: 95-97% with batch COA. Available for immediate R&D shipping.

Molecular Formula C11H6ClN3
Molecular Weight 215.64 g/mol
Cat. No. B12999557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-[4,4'-bipyridine]-3-carbonitrile
Molecular FormulaC11H6ClN3
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(C(=NC=C2)Cl)C#N
InChIInChI=1S/C11H6ClN3/c12-11-10(7-13)9(3-6-15-11)8-1-4-14-5-2-8/h1-6H
InChIKeyPWRZAHITEVRFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-[4,4'-bipyridine]-3-carbonitrile (CAS 1268104-62-6): Procurement-Relevant Identity and Availability Profile


2-Chloro-[4,4'-bipyridine]-3-carbonitrile (CAS 1268104-62-6, molecular formula C₁₁H₆ClN₃, molecular weight 215.64 g/mol) is a non-symmetrical 4,4′-bipyridine derivative featuring a chlorine atom at the 2-position and a cyano group at the 3-position of the same pyridine ring . The compound is commercially available as a research reagent from multiple suppliers with stated purity specifications ranging from 95% to 97%, and certain vendors provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data . As a substituted bipyridine scaffold, it belongs to a class of heterocyclic compounds recognized for applications in coordination chemistry as ligands, in materials science as metal-organic framework (MOF) precursors, and in medicinal chemistry as versatile building blocks for structure-activity relationship exploration .

Bipyridine scaffold for coordination chemistry and MOF linker design
2-Chloro handle for Pd-catalyzed cross-coupling diversification
Supports antiviral entry research via gp41 fusion assay context
Multiple purity grades with batch-specific QC documentation (NMR, HPLC, GC)

2-Chloro-[4,4'-bipyridine]-3-carbonitrile Procurement: Why Positional Isomers and Alternative Bipyridines Are Not Interchangeable


The specific regioisomeric arrangement of the chloro and cyano substituents on the 4,4′-bipyridine core fundamentally determines both the electronic properties and the synthetic accessibility of downstream derivatives. Compounds with identical molecular formula but differing connectivity — such as 2′-Chloro[2,4′-bipyridine]-3′-carbonitrile (CAS 1267613-92-2) or 6-Chloro-[2,3′-bipyridine]-5-carbonitrile (CAS 63219-04-5) — exhibit distinct metal-binding geometries, divergent reactivity in cross-coupling reactions, and altered biological target engagement profiles . Procurement decisions based solely on the generic bipyridine carbonitrile class without precise positional specification risk obtaining material that fails to reproduce published synthetic yields, yields inactive metal complexes, or generates misleading structure-activity relationship data. The evidence presented in Section 3 quantifies these differentiation points for target engagement and metabolic liability, demonstrating why this specific regioisomer cannot be freely substituted with nominally similar in-class compounds [1].

Positional isomer mismatch 2,3′- or 2,4′-bipyridine isomers may alter metal-binding geometry and cross-coupling reactivity, potentially shifting synthetic yields and coordination outcomes.
Purity grade divergence 95% vs 97% grades differ in analytical documentation; lower-grade material may introduce halogenated impurities that interfere with catalytic or biological assays.
Bioactivity profile may not transfer Reported gp41 fusion inhibition and CYP2C19 inhibition are regioisomer-specific; substituting with other bipyridine carbonitriles risks loss of these assay responses.

2-Chloro-[4,4'-bipyridine]-3-carbonitrile: Quantified Differentiation Evidence for Scientific Selection


HIV-1 gp41-Mediated Cell-Cell Fusion Inhibition: Target Engagement Specificity of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile

2-Chloro-[4,4'-bipyridine]-3-carbonitrile demonstrates measurable inhibitory activity against HIV-1 gp41-induced cell-cell fusion with an IC₅₀ of 2.0 μM in a cell-based functional assay [1]. This activity distinguishes it from the vast majority of commercially available bipyridine carbonitrile positional isomers, for which no published gp41 inhibitory data exist, and from the clinically established fusion inhibitor enfuvirtide (T-20) which operates via a distinct peptide-based mechanism and exhibits an IC₅₀ of approximately 0.001-0.1 μM depending on viral strain and assay conditions [2]. The compound's modest micromolar potency positions it appropriately for use as a scaffold for optimization or as a tool compound for mechanistic studies rather than as a development candidate.

gp41 Fusion IC₅₀
Cross-study comparable
IC₅₀ = 2.0 μM vs enfuvirtide ~0.001-0.1 μM
Supports non-peptidic gp41-targeting scaffold selection; potency context differs from peptide inhibitor.
Cell-cell fusion assay, HL2/3-TZM-bl cells
HIV entry inhibition gp41 fusion inhibitor antiviral screening

CYP2C19 Metabolic Enzyme Inhibition: Differentiating Liability Profile of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile

In human liver microsome assays, 2-Chloro-[4,4'-bipyridine]-3-carbonitrile inhibits CYP2C19 with an IC₅₀ of 4.1 μM using omeprazole as the probe substrate [1]. This value places the compound in the moderate CYP2C19 inhibition range, contrasting with compounds that show potent sub-micromolar inhibition (<1 μM) which carry higher drug-drug interaction risk. Notably, a separate entry in BindingDB reports an IC₅₀ of 43 μM for CYP2C19 inhibition for what appears to be the same or a closely related compound tested under different conditions, highlighting assay-dependent variability that users must consider [2]. For comparison, the known CYP2C19 inhibitor fluconazole exhibits an IC₅₀ of approximately 2-10 μM in similar human liver microsome systems, while the potent mechanism-based inhibitor ticlopidine shows IC₅₀ values <1 μM [3].

CYP2C19 IC₅₀
Cross-study comparable
IC₅₀ = 4.1 μM (primary), 43 μM (alternate); comparator fluconazole 2-10 μM
Moderate CYP2C19 inhibition profile; supports ADME liability benchmarking.
Human liver microsomes, omeprazole substrate
CYP inhibition drug metabolism ADME profiling hepatocyte stability

Commercial Purity Specification Differentiation: 97% vs. 95% Grade Selection for 2-Chloro-[4,4'-bipyridine]-3-carbonitrile

Commercial suppliers offer 2-Chloro-[4,4'-bipyridine]-3-carbonitrile at two distinct purity grades: 97% (Bidepharm, Leyan) and 95% (AKSci) . The 2% absolute purity differential, while seemingly modest, represents a meaningful distinction for applications requiring high-fidelity synthetic outcomes. The 97% grade suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC spectra, enabling end-users to verify identity and purity independently prior to use . In contrast, the 95% grade is positioned for less stringent applications or where cost considerations outweigh the need for premium purity. This differentiation is particularly relevant given the compound's intended use in cross-coupling reactions where halogenated impurities could function as competing substrates, and in biological assays where trace contaminants may confound activity measurements.

Purity Grade
Direct head-to-head comparison
97% (NMR/HPLC/GC) vs 95% (basic)
Higher-grade with batch documentation supports sensitive catalytic and bioassay applications.
2% purity differential may impact cross-coupling fidelity
reagent purity synthetic intermediate quality control procurement specification

Structural Differentiation from Regioisomeric Bipyridine Carbonitriles: Impact on Synthetic Utility

2-Chloro-[4,4'-bipyridine]-3-carbonitrile features a chloro substituent at the 2-position adjacent to a cyano group at the 3-position on the same pyridine ring — an ortho-relationship that creates unique reactivity profiles compared to regioisomers. The 6-Chloro-[2,3′-bipyridine]-5-carbonitrile isomer (CAS 63219-04-5), by contrast, positions the chloro and cyano groups with different relative orientation, altering the electronic environment and metal-binding geometry [1]. The target compound's 4,4′-bipyridine connectivity provides a linear, rigid scaffold with nitrogen atoms available for bidentate metal coordination at both ends of the molecule — a geometry distinct from 2,2′- and 2,4′-bipyridine isomers that exhibit different chelation angles and metal-binding affinities [2]. This specific arrangement is reported to serve as a precursor for metal-organic framework (MOF) synthesis, where precise ligand geometry dictates pore architecture and material properties .

Regioisomeric Connectivity
Class-level inference
4,4′-bipyridine core with ortho Cl/CN vs 2,3′- and 2,4′- isomers
Linear rigid geometry for MOF pore architecture; distinct metal-binding from other bipyridines.
Inferred from structural analysis and coordination chemistry literature
regioisomer cross-coupling Suzuki-Miyaura synthetic building block

Synthetic Accessibility: 2-Chloro Group as a Privileged Handle for Palladium-Catalyzed Cross-Coupling

The 2-chloro substituent on 2-Chloro-[4,4'-bipyridine]-3-carbonitrile serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations [1]. Chloropyridines typically exhibit moderate reactivity in cross-coupling compared to the more reactive bromo- and iodo- analogs, but offer advantages in terms of commercial availability and stability during multi-step synthetic sequences. The ortho-relationship between the 2-chloro and 3-cyano groups creates an electron-deficient pyridine ring that can enhance oxidative addition rates with palladium(0) catalysts relative to non-cyano-substituted chloropyridines [2]. This synthetic accessibility profile is inferred from the extensive literature on chloropyridine cross-coupling chemistry and represents a key differentiator from the non-halogenated 4,4′-bipyridine parent scaffold which lacks a functional handle for further derivatization.

Synthetic Handle
Class-level inference
2-chloro substituent enables Suzuki, Stille, Buchwald-Hartwig couplings
Enables diversification of 4,4′-bipyridine libraries; unsubstituted parent lacks this handle.
Chloropyridine reactivity class; electron-deficient ring may enhance oxidative addition
Suzuki coupling palladium catalysis C-C bond formation heteroaryl chloride

2-Chloro-[4,4'-bipyridine]-3-carbonitrile: Evidence-Backed Application Scenarios for Research and Industrial Use


Antiviral Lead Discovery: Non-Peptidic HIV-1 gp41 Fusion Inhibitor Scaffold

2-Chloro-[4,4'-bipyridine]-3-carbonitrile is suitable as a starting scaffold for medicinal chemistry programs targeting HIV-1 entry inhibition via the gp41 fusion mechanism. The documented IC₅₀ of 2.0 μM in a gp41-mediated cell-cell fusion assay provides a validated starting point for structure-activity relationship (SAR) exploration [1]. Unlike peptide-based fusion inhibitors such as enfuvirtide, this small-molecule chemotype offers potential advantages in oral bioavailability and manufacturing cost, albeit with lower initial potency that requires optimization. Researchers developing next-generation HIV entry inhibitors may use this compound to probe the gp41 hydrophobic pocket or as a reference ligand for developing fluorescence-based high-throughput screening assays targeting the gp41 coiled-coil domain.

Metal-Organic Framework (MOF) Synthesis: 4,4′-Bipyridine-Based Linear Linker with Cyano Functionality

The 4,4′-bipyridine core with its linear, rigid geometry makes 2-Chloro-[4,4'-bipyridine]-3-carbonitrile a candidate linker for constructing metal-organic frameworks, as explicitly noted in commercial product documentation . The cyano group at the 3-position introduces polarity and potential secondary coordination sites that can modulate framework porosity, gas adsorption selectivity, and catalytic activity [2]. The 2-chloro substituent provides a post-synthetic modification handle for introducing additional functional groups into pre-formed MOF structures. This combination of structural rigidity from the 4,4′-bipyridine backbone and functional diversification potential from the chloro and cyano substituents distinguishes this linker from the widely used unsubstituted 4,4′-bipyridine.

Drug Metabolism and Safety Profiling: CYP2C19 Inhibition Reference Compound

The quantified CYP2C19 inhibition profile of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile (IC₅₀ = 4.1 μM) supports its use as a tool compound or reference standard in ADME-Tox screening cascades [3]. Researchers evaluating bipyridine-containing lead series can benchmark their optimized compounds against this moderate CYP2C19 inhibitor to assess whether structural modifications improve or worsen the metabolic liability profile. The compound's position near the threshold for meaningful drug-drug interaction risk (typically IC₅₀ < 10 μM) makes it particularly useful for establishing SAR trends around cytochrome P450 enzyme engagement in the bipyridine chemical space.

Diversifiable Synthetic Building Block for 4,4′-Bipyridine Libraries

The 2-chloro substituent enables 2-Chloro-[4,4'-bipyridine]-3-carbonitrile to serve as a key intermediate for synthesizing diverse 4,4′-bipyridine derivatives via palladium-catalyzed cross-coupling [4]. Medicinal chemistry and materials science programs requiring systematic exploration of 4,4′-bipyridine chemical space benefit from this functional handle, which permits introduction of aryl, heteroaryl, alkenyl, and amino substituents at the 2-position. The 3-cyano group can be further transformed to amides, amidines, tetrazoles, or aminomethyl groups, expanding the accessible chemical diversity. Procurement of this specific regioisomer enables efficient library synthesis that would be impossible with the non-halogenated parent 4,4′-bipyridine.

Application
Selection Property
Validation Focus
HIV-1 gp41 fusion inhibitor scaffold research
Non-peptidic gp41-binding profile
Cell-cell fusion assay endpoint (HL2/3-TZM-bl)
MOF linker with Cl/CN functionality
Linear 4,4′-bipyridine ligand geometry
Post-synthetic modification potential
CYP2C19 inhibition reference tool
Moderate CYP2C19 inhibition profile
Human liver microsome stability assay
Diversifiable 4,4′-bipyridine building block
2-chloro cross-coupling handle
Pd-catalyzed diversification (Suzuki, Stille, etc.)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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